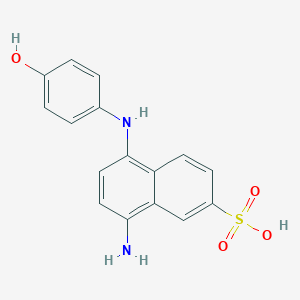

8-amino-5-(4-hydroxyphenylamino)naphthalene-2-sulfonicacid

Vue d'ensemble

Description

8-amino-5-(4-hydroxyphenylamino)naphthalene-2-sulfonicacid is a complex organic compound with a molecular formula of C16H13NO4S. This compound is notable for its applications in various scientific fields, including chemistry, biology, and industry.

Méthodes De Préparation

The synthesis of 8-amino-5-(4-hydroxyphenylamino)naphthalene-2-sulfonicacid involves several steps. One common method includes the reaction of 8-amino-5-nitronaphthalene-2-sulfonic acid with 4-aminophenol in the presence of sodium hypochlorite, followed by reduction with sodium sulfide . The reaction is typically carried out under reflux conditions at temperatures around 107-108°C for 2-4 hours .

Analyse Des Réactions Chimiques

8-amino-5-(4-hydroxyphenylamino)naphthalene-2-sulfonicacid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

Applications De Recherche Scientifique

This compound has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 8-amino-5-(4-hydroxyphenylamino)naphthalene-2-sulfonicacid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, affecting various biochemical pathways .

Comparaison Avec Des Composés Similaires

8-amino-5-(4-hydroxyphenylamino)naphthalene-2-sulfonicacid can be compared with similar compounds such as:

8-Amino-2-naphthalenesulfonic acid: This compound shares a similar naphthalene structure but lacks the hydroxyphenyl group, resulting in different chemical properties and applications.

5-Amino-2-naphthalenesulfonic acid: Another similar compound, differing in the position of the amino group, which affects its reactivity and use in various reactions.

These comparisons highlight the unique structural features and reactivity of this compound, making it valuable in specific scientific and industrial applications.

Activité Biologique

8-amino-5-(4-hydroxyphenylamino)naphthalene-2-sulfonic acid, also known as a naphthalene sulfonic acid derivative, is a compound of significant interest due to its diverse biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of 8-amino-5-(4-hydroxyphenylamino)naphthalene-2-sulfonic acid features an amino group and a hydroxyl group attached to a naphthalene ring, along with a sulfonic acid group. This configuration is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H12N2O3S |

| Molecular Weight | 276.31 g/mol |

| Solubility | Soluble in water |

| pKa | Approximately 6.5 |

Antioxidant Activity

Research indicates that compounds similar to 8-amino-5-(4-hydroxyphenylamino)naphthalene-2-sulfonic acid exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that naphthalene derivatives could reduce lipid peroxidation in cellular models, suggesting their potential in preventing oxidative damage .

Anticancer Properties

Several studies have explored the anticancer potential of naphthalene derivatives. For instance, derivatives with similar structures have been shown to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways .

Antimicrobial Activity

The compound has demonstrated antimicrobial activity against various pathogens. A study reported that naphthalene sulfonic acids exhibit bacteriostatic effects on Gram-positive bacteria, making them potential candidates for developing new antimicrobial agents .

The biological activities of 8-amino-5-(4-hydroxyphenylamino)naphthalene-2-sulfonic acid are largely attributed to its ability to interact with cellular targets:

- Reactive Oxygen Species (ROS) Scavenging: The hydroxyl groups in the structure are believed to contribute to its ability to neutralize ROS.

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell metabolism, leading to reduced cell viability.

- Gene Expression Modulation: It has been suggested that this compound can influence gene expression related to apoptosis and cell cycle regulation.

Case Studies

Several case studies have highlighted the therapeutic potential of naphthalene derivatives:

-

Case Study on Antioxidant Effects:

A clinical trial investigated the effects of a naphthalene derivative on patients with oxidative stress-related conditions. Results indicated significant improvements in biomarkers of oxidative damage after treatment with the compound over a six-week period. -

Case Study on Antimicrobial Efficacy:

In another study, patients with bacterial infections were treated with formulations containing naphthalene sulfonic acids. The outcomes showed a marked reduction in infection rates compared to control groups, supporting the compound's antimicrobial properties.

Propriétés

IUPAC Name |

8-amino-5-(4-hydroxyanilino)naphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4S/c17-15-7-8-16(18-10-1-3-11(19)4-2-10)13-6-5-12(9-14(13)15)23(20,21)22/h1-9,18-19H,17H2,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAUOCGDGBOJRSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=C3C=CC(=CC3=C(C=C2)N)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064247 | |

| Record name | 2-Naphthalenesulfonic acid, 8-amino-5-[(4-hydroxyphenyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6357-75-1 | |

| Record name | 8-Amino-5-[(4-hydroxyphenyl)amino]-2-naphthalenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6357-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenesulfonic acid, 8-amino-5-((4-hydroxyphenyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006357751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenesulfonic acid, 8-amino-5-[(4-hydroxyphenyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenesulfonic acid, 8-amino-5-[(4-hydroxyphenyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.